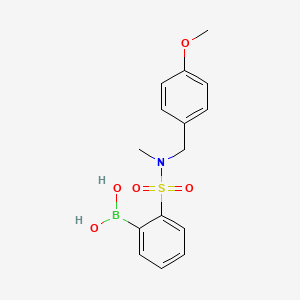

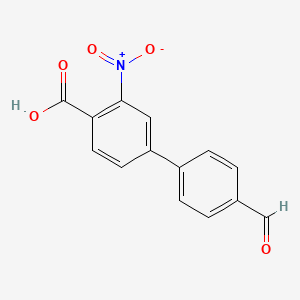

2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group. They are known for their stability and mild Lewis acidity, which makes them important in organic synthesis .

Synthesis Analysis

There are numerous methods to synthesize phenylboronic acids. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .Molecular Structure Analysis

The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital. The compound is planar with a minor bend around the C-B bond .Chemical Reactions Analysis

Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and other organic synthesis reactions .Physical And Chemical Properties Analysis

Phenylboronic acid is a white to yellow powder that is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride .Applications De Recherche Scientifique

Supramolecular Chemistry

One of the primary applications of phenylboronic acids, including derivatives similar to 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid, is in the design and synthesis of supramolecular assemblies. These assemblies are formed through O–H⋯N hydrogen bonds between hetero N-atoms and the boronic acid moiety, showcasing the compound's utility in creating complex molecular structures. This has significant implications for the development of new materials and nanotechnology applications (Pedireddi & Seethalekshmi, 2004).

Solid-Phase Synthesis

Another critical application of derivatives related to 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid is in solid-phase synthesis, particularly as a safety-catch protecting group and linker. These derivatives offer stability under specific conditions and can be removed under reductive acidolytic conditions, facilitating the synthesis of peptides and other complex molecules. This demonstrates the compound's value in pharmaceutical synthesis and drug development processes (Thennarasu & Liu, 2010).

Molecular Recognition and Chemosensing

Phenylboronic acids, including 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid derivatives, are extensively used in molecular recognition and chemosensing. Their ability to form N-B dative bonds under specific conditions makes them suitable for detecting physiologically important substances, such as saccharides and catecholamines. This application is crucial for developing new diagnostic methods and sensors (Zhu et al., 2006).

Organic Synthesis and Protection Strategies

The compound's derivatives are employed in organic synthesis, notably in the protection and deprotection of functional groups. This is particularly relevant for synthesizing complex organic molecules, where the selective protection of carboxylic acids and other functionalities is required. These strategies are vital for developing new synthetic routes and manufacturing pharmaceuticals (Wang et al., 2000).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO5S/c1-17(11-12-7-9-13(22-2)10-8-12)23(20,21)15-6-4-3-5-14(15)16(18)19/h3-10,18-19H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOGLIMEOYXBIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N(C)CC2=CC=C(C=C2)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681608 |

Source

|

| Record name | (2-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid | |

CAS RN |

1218790-60-3 |

Source

|

| Record name | B-[2-[[[(4-Methoxyphenyl)methyl]methylamino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580794.png)

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)